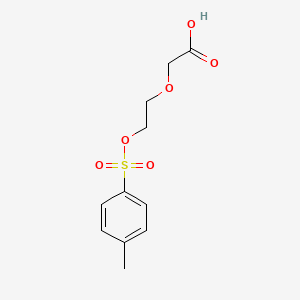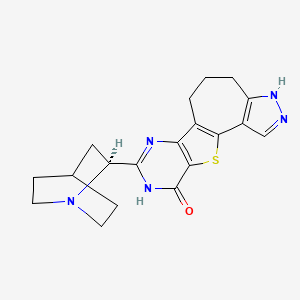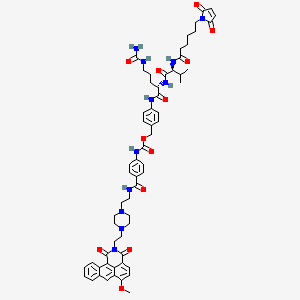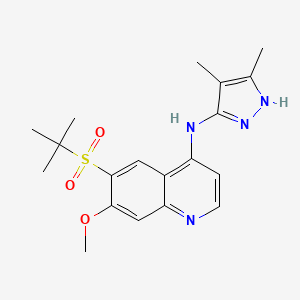
RIP2 Kinase Inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIP2 Kinase Inhibitor 3 is a small molecule inhibitor targeting receptor-interacting protein kinase 2 (RIPK2). RIPK2 is a serine/threonine kinase involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune responses and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of indazole derivatives, which are reacted with purine derivatives under specific conditions to form the desired inhibitor . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of RIP2 Kinase Inhibitor 3 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
RIP2 Kinase Inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent and selective inhibitors .
Scientific Research Applications
RIP2 Kinase Inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase activity and signaling pathways.
Biology: Helps in understanding the role of RIPK2 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis
Industry: Utilized in the development of new drugs targeting kinase pathways involved in various diseases.
Mechanism of Action
RIP2 Kinase Inhibitor 3 exerts its effects by binding to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines . The interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP) is also disrupted, further inhibiting the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
GSK2983559: Another potent RIP2 kinase inhibitor with good kinase specificity.
DCAM-253: A small molecule tyrosine kinase inhibitor of RIP2, effective in treating intestinal inflammation.
Ponatinib: A kinase inhibitor that also targets RIPK2, used in molecular modeling studies.
Uniqueness
RIP2 Kinase Inhibitor 3 is unique due to its high selectivity and potency in inhibiting RIPK2. It has shown promising results in preclinical studies for treating inflammatory diseases with minimal toxicity . Its ability to disrupt multiple signaling pathways involved in inflammation makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H24N4O3S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine |
InChI |
InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23) |
InChI Key |
LHPFRDAGGDMRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


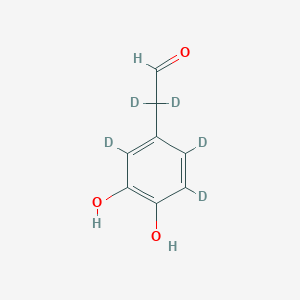
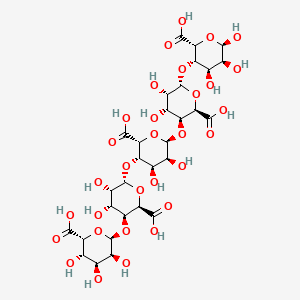
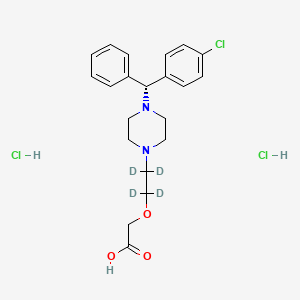



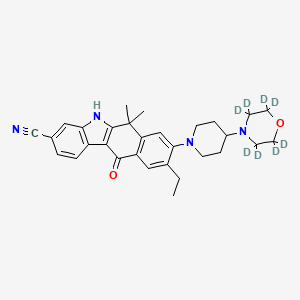
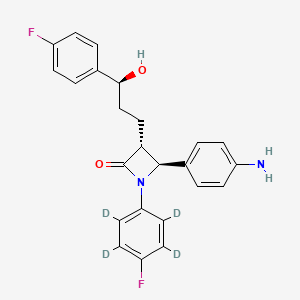
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
